N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide
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Overview
Description
“N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide” is a complex organic compound. It contains a tetrahydroquinoline group, which is a type of nitrogen-containing heterocyclic compound, and a benzenesulfonamide group, which is a common moiety in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydroquinoline ring and the benzenesulfonamide group would likely contribute significantly to the compound’s chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties, like solubility, melting point, and boiling point, can be predicted based on the compound’s structure and the functional groups it contains .Scientific Research Applications
Synthesis and Fluorescent Studies
- Research on analogous compounds has led to the development of specific fluorophores for Zn(II) detection. Compounds synthesized for this purpose show bathochromic shifts in ultraviolet/visible spectra upon Zn(II) addition, indicating their potential as fluorescent probes for zinc detection in biological systems M. Kimber, et al., 2003.
Antimicrobial Activity
- Novel derivatives have been synthesized and shown to possess significant antimicrobial activities. This includes efforts to develop compounds that combat various bacterial and fungal strains, highlighting their potential in addressing antimicrobial resistance challenges S. Vanparia, et al., 2010.
Enzyme Inhibition for Therapeutic Applications
- Several studies have focused on the synthesis of sulfonamide derivatives as inhibitors for enzymes like acetylcholinesterase, showcasing their potential therapeutic application in diseases like Alzheimer’s M. Abbasi, et al., 2018.
- The creation of selective inhibitors for Ca2+/calmodulin-dependent protein kinase II (CaMKII) offers insights into the regulatory role of CaMKII in neurotransmitter synthesis, potentially impacting the treatment of neurological disorders M. Sumi, et al., 1991.
Pharmaceutical Applications and Drug Discovery
- The synthesis and evaluation of sulfonamide derivatives for anticholinesterase and antioxidant activities provide a foundation for developing new therapeutic agents. Such compounds are investigated for their potential to cross the blood-brain barrier, indicating their applicability in treating neurodegenerative diseases M. Mphahlele, et al., 2021.
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in clinical trials .
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-14-11-15(2)17(4)22(16(14)3)29(26,27)23-19-9-8-18-7-6-10-24(20(18)12-19)21(25)13-28-5/h8-9,11-12,23H,6-7,10,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGJYVCYGAGUEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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